REACTION_SMILES
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[C:25]([OH:26])([CH3:27])([CH3:28])[CH3:29].[CH3:2][O:3][C:4](=[O:5])[c:6]1[n:7][n:8](-[c:17]2[cH:18][c:19]([Cl:24])[c:20]([Cl:23])[cH:21][cH:22]2)[c:9](-[c:11]2[cH:12][n:13][cH:14][cH:15][cH:16]2)[cH:10]1.[CH3:47][CH2:48][N:49]([CH2:50][CH3:51])[CH2:52][CH3:53].[ClH:1].[O:54]=[CH:55][N:56]([CH3:57])[CH3:58].[c:30]1([P:31]([c:32]2[cH:33][cH:34][cH:35][cH:36][cH:37]2)(=[O:38])[N:44]=[N+:45]=[N-:46])[cH:39][cH:40][cH:41][cH:42][cH:43]1>>[O:3]=[C:4]([c:6]1[n:7][n:8](-[c:17]2[cH:18][c:19]([Cl:24])[c:20]([Cl:23])[cH:21][cH:22]2)[c:9](-[c:11]2[cH:12][n:13][cH:14][cH:15][cH:16]2)[cH:10]1)[N:44]=[N+:45]=[N-:46]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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COC(=O)c1cc(-c2cccnc2)n(-c2ccc(Cl)c(Cl)c2)n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(-c2cccnc2)n(-c2ccc(Cl)c(Cl)c2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NP(=O)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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[N-]=[N+]=NC(=O)c1cc(-c2cccnc2)n(-c2ccc(Cl)c(Cl)c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |